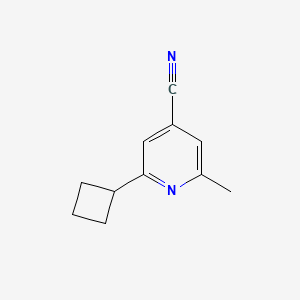![molecular formula C9H8BrN3O2 B13053261 Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is a chemical compound that belongs to the class of benzo-triazole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the benzo-triazole ring and a methyl ester group attached to the 2-position of the triazole ring. Benzo-triazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate typically involves the following steps:
Formation of the Benzo-triazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzo-triazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable nitrile under acidic conditions.
Bromination: The benzo-triazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves the esterification of the triazole ring with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding benzo-triazole derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted benzo-triazole derivatives.
Reduction: Formation of the de-brominated benzo-triazole compound.
Oxidation: Formation of oxidized benzo-triazole derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Benzo-triazole derivatives have shown promise in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds .
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties, such as semiconductors and polymers. Its structural features contribute to the stability and functionality of these materials .
Wirkmechanismus
The mechanism of action of Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the ester group can interact with molecular targets, affecting their activity and leading to therapeutic effects. The exact pathways and molecular targets vary based on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Lacks the bromine atom and has a carboxylic acid group.
6-Bromo-N-(2-methyl-2H-benzo[D][1,2,3]triazol-5-yl)quinolin-4-amine: Contains a quinoline moiety and is used as a kinase inhibitor.
Uniqueness
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is unique due to the presence of both the bromine atom and the ester group, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8BrN3O2 |
|---|---|
Molekulargewicht |
270.08 g/mol |
IUPAC-Name |
methyl 2-(5-bromobenzotriazol-2-yl)acetate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)5-13-11-7-3-2-6(10)4-8(7)12-13/h2-4H,5H2,1H3 |
InChI-Schlüssel |
WBWFKKNSRCJFRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1N=C2C=CC(=CC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)











![N-(3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13053250.png)

